molecular formula C17H14ClN3O2S B2903821 1-(4-Chlorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 1105244-01-6

1-(4-Chlorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No.: B2903821
CAS No.: 1105244-01-6
M. Wt: 359.83
InChI Key: OIVIXDOFWHDYRM-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidin-2-one core, substituted with a 4-chlorobenzyl group and a 3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of an appropriate amidoxime with a carboxylic acid derivative.

    Introduction of the thiophene moiety: This step involves the coupling of the thiophene ring to the oxadiazole ring, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the 4-chlorobenzyl group: This can be done through nucleophilic substitution reactions where the 4-chlorobenzyl halide reacts with the nitrogen atom of the pyrrolidin-2-one ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chlorobenzyl group under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

1-(4-Chlorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the thiophene ring can engage in π-stacking interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-triazol-5-yl)pyrrolidin-2-one: Similar structure but with a triazole ring instead of an oxadiazole ring.

    1-(4-Chlorobenzyl)-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

1-(4-Chlorobenzyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the oxadiazole ring provides stability and potential for hydrogen bonding, while the thiophene ring offers electronic properties that can be exploited in various applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c18-13-5-3-11(4-6-13)9-21-10-12(8-15(21)22)17-19-16(20-23-17)14-2-1-7-24-14/h1-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIVIXDOFWHDYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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